3-Morpholin-4-ylpropanohydrazide
Overview
Description
3-Morpholin-4-ylpropanohydrazide: is an organic compound with the molecular formula C7H15N3O2 It is a derivative of hydrazide and morpholine, featuring a morpholine ring attached to a propanohydrazide moiety
Mechanism of Action
Target of Action
A related compound, 3-{4-[(1e)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis (trifluoromethyl)phenyl}sulfanyl)aniline, has been found to interact with integrin alpha-l .
Biochemical Pathways
It’s worth noting that related compounds have been linked to the leucine-rich repeat kinase 2 (lrrk2) pathway, which is associated with parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholin-4-ylpropanohydrazide typically involves the reaction of morpholine with a suitable hydrazide precursor. One common method is the reaction of morpholine with 3-chloropropanohydrazide under basic conditions. The reaction proceeds as follows:
Starting Materials: Morpholine and 3-chloropropanohydrazide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, typically in an organic solvent like ethanol or methanol.
Procedure: The reactants are mixed and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Morpholin-4-ylpropanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-Morpholin-4-ylpropanohydrazide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its versatility allows it to be incorporated into polymers, coatings, and other advanced materials.
Comparison with Similar Compounds
3-Morpholin-4-ylpropanoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide.
3-Morpholin-4-ylpropanamine: Similar structure but with an amine group instead of a hydrazide.
N-Morpholinylacetic acid: Contains a morpholine ring attached to an acetic acid moiety.
Uniqueness: 3-Morpholin-4-ylpropanohydrazide is unique due to the presence of both a morpholine ring and a hydrazide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
IUPAC Name |
3-morpholin-4-ylpropanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-9-7(11)1-2-10-3-5-12-6-4-10/h1-6,8H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHXMRKFJWOESU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364760 | |
Record name | 3-morpholin-4-ylpropanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59737-33-6 | |
Record name | 3-morpholin-4-ylpropanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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